(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride

Lipophilicity Membrane Permeability Drug Design

Researchers requiring stereochemically defined, membrane-permeable diamino acid building blocks face limited options. This compound addresses that gap: • +0.93 ΔlogP enhances passive membrane permeability vs. non-fluorinated analogs • Intrinsic ¹⁹F NMR reporter enables label-free binding assays • Orthogonal protection of two amino groups simplifies SPPS workflows • HCl salt ensures high solubility in standard peptide synthesis solvents Supplied at ≥95% purity; ships ambient.

Molecular Formula C6H12ClF3N2O2
Molecular Weight 236.62 g/mol
Cat. No. B13156302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid hydrochloride
Molecular FormulaC6H12ClF3N2O2
Molecular Weight236.62 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)F)N)C(C(=O)O)N.Cl
InChIInChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)4(11)2-1-3(10)5(12)13;/h3-4H,1-2,10-11H2,(H,12,13);1H/t3-,4-;/m1./s1
InChIKeyFUGNWTMPZMXRAA-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid Hydrochloride: A Chiral Fluorinated Diamino Acid Building Block for Research Procurement


(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid hydrochloride (CAS 1955473-60-5) is a synthetic, non‑proteinogenic diamino acid featuring a six‑carbon backbone with amino groups at the 2‑ and 5‑positions and a terminal trifluoromethyl group at the 6‑position . The compound is supplied as the hydrochloride salt with a molecular formula of C₆H₁₂ClF₃N₂O₂ and a molecular weight of 236.62 g mol⁻¹ . Its defining characteristics are the (2R,5R) absolute stereochemistry and the electron‑withdrawing trifluoromethyl substituent, which together confer physicochemical properties that cannot be replicated by non‑fluorinated or mono‑fluorinated analogs [1].

Why (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid Hydrochloride Cannot Be Replaced by Generic Analogs in Rigorous Research


In‑class compounds such as non‑fluorinated 2,5‑diaminohexanoic acid, mono‑amino trifluorohexanoic acids, or diastereomeric (2R,5S) variants cannot be indiscriminately substituted for (2R,5R)-2,5‑diamino‑6,6,6‑trifluorohexanoic acid hydrochloride. The trifluoromethyl group significantly raises lipophilicity (Δ log P ≈ +0.93) and lowers the basicity of the adjacent amino group, which critically affects protonation state, membrane partitioning, and target‑binding thermodynamics [1]. Moreover, the (2R,5R) configuration imposes a distinct three‑dimensional arrangement of the two amino groups that dictates the geometry of derived peptides, enzyme interactions, and the outcome of stereoselective transformations—differences that cannot be compensated for by simply adjusting concentration or reaction conditions [2]. Rigorous chemical biology and medicinal chemistry programmes therefore require the precisely defined stereoisomer to ensure data reproducibility and valid structure–activity conclusions.

Quantitative Differentiation Evidence for (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid Hydrochloride Procurement Decisions


Lipophilicity Gain (log P) Versus Non‑Fluorinated 2,5‑Diaminohexanoic Acid

The trifluoromethyl group in (2R,5R)-2,5‑diamino‑6,6,6‑trifluorohexanoic acid hydrochloride raises its partition coefficient relative to the non‑fluorinated 2,5‑diaminohexanoic acid [1]. The experimental log P of the title compound is −2.272 (hydrochloride salt), while the non‑fluorinated comparator has a log P of −3.2, representing a 0.93 log‑unit increase in lipophilicity [2].

Lipophilicity Membrane Permeability Drug Design

Reduction in Amino‑Group Basicity (pKa) Induced by the Terminal Trifluoromethyl Group

Systematic studies on ι‑trifluoromethyl amino acids demonstrate that a trifluoromethyl substituent lowers the pKa of a vicinal amino group by 1.6–4.3 units relative to the non‑fluorinated parent [1]. For (2R,5R)-2,5‑diamino‑6,6,6‑trifluorohexanoic acid, the amino group at position 5 (adjacent to CF₃) is therefore expected to have a pKa substantially below the 10.48 value reported for the strongest basic group in 2,5‑diaminohexanoic acid [2].

Basicity Protonation State Enzyme Recognition

Stereochemical Distinction from Natural Lysine and Other Diastereomers

The (2R,5R) configuration of the title compound differs fundamentally from the naturally occurring (2S)‑configured L‑lysine and from the (2R,5S) diastereomer of 2,5‑diaminohexanoic acid . This stereochemical arrangement dictates the spatial orientation of the two amino groups, which is critical for enzymes that recognize lysine side chains, such as histone acetyltransferases, lysine methyltransferases, and lysyl‑tRNA synthetases [1]. The (2R,5R) isomer places both amino groups on the same face of the extended carbon chain, a geometry that can enforce a distinct conformational preference in peptide backbones compared to the (2R,5S) or natural (2S,6‑diamino) arrangements.

Stereochemistry Lysine Mimetic Enzyme Specificity

19F NMR Spectroscopic Handle for Binding and Conformational Studies

The terminal CF₃ group provides a sensitive ¹⁹F NMR probe that is absent in non‑fluorinated 2,5‑diaminohexanoic acid and in mono‑amino hexanoic acid analogs lacking fluorine . Fluorine‑19 NMR offers a wide chemical‑shift dispersion, no background signal from biological samples, and high sensitivity to changes in the local electronic environment upon target binding [1]. The presence of three magnetically equivalent fluorine nuclei in the trifluoromethyl group yields a strong, easily detected singlet that can be monitored in ligand‑observed or protein‑observed NMR experiments.

19F NMR Protein‑Ligand Interactions Biophysical Assays

Recommended Application Scenarios for (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid Hydrochloride Based on Quantitative Differentiation


Design of Membrane‑Permeable Peptide Ligands

The +0.93 log‑unit increase in lipophilicity relative to non‑fluorinated 2,5‑diaminohexanoic acid makes this compound the preferred building block when passive cell‑membrane permeability is a prerequisite. Incorporate (2R,5R)-2,5‑diamino‑6,6,6‑trifluorohexanoic acid into cyclic or stapled peptides to enhance cellular uptake without the need for additional lipophilic tags [1].

Fluorine‑Probed Enzyme Inhibitor Screening

The CF₃ group serves as an intrinsic ¹⁹F NMR reporter. Use the compound as a lysine‑mimetic warhead in fragment‑based screening campaigns; binding‑induced chemical‑shift perturbations can be quantified without isotopic labeling, accelerating hit‑to‑lead timelines [2].

Stereochemically Defined Lysine‑Analogous Crosslinkers

When a synthetic crosslinker must mimic the geometry of a lysine side chain but resist metabolic deamination, the (2R,5R)‑configured diamino‑trifluorohexanoic acid offers a metabolically stable, non‑proteinogenic scaffold. The lowered pKa of the 5‑amino group also reduces non‑specific electrostatic interactions, improving target specificity [1].

Solid‑Phase Peptide Synthesis (SPPS) with Built‑In Orthogonal Functionality

The two amino groups provide orthogonal protection opportunities (e.g., Fmoc at the 2‑position, Alloc at the 5‑position or vice‑versa) for on‑resin cyclization or branching. The hydrochloride salt form ensures high solubility in standard SPPS solvents, facilitating automated synthesis workflows [1].

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